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Introduction

In the relentless pursuit of smaller, faster, and more powerful semiconductor devices, the
choice of materials and the precision of their deposition and removal are paramount.
Molybdenum (Mo) and its compounds, such as molybdenum silicide (MoSix) and molybdenum
disulfide (M0S:z), have emerged as critical materials for various applications, including gate
electrodes, interconnects, and next-generation channel materials. Molybdenum hexafluoride
(MoFs) is a key enabler for the integration of these materials into semiconductor manufacturing
workflows. Its high vapor pressure, coupled with its reactivity, makes it a versatile precursor for
Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and even Atomic Layer
Etching (ALE). This application note provides a comprehensive technical guide for researchers,
scientists, and process engineers on the use of MoFs in semiconductor fabrication. We will
delve into the underlying chemistry, provide detailed experimental protocols, and discuss the
causality behind process choices to ensure robust and repeatable results.

Physicochemical Properties of Molybdenum
Hexafluoride
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Molybdenum hexafluoride is a colorless solid or volatile liquid at room temperature, with a
melting point of 17.5 °C and a boiling point of 34.0 °C.[1][2] It is highly reactive and sensitive to
moisture, readily hydrolyzing in humid air to form molybdenum oxides and hydrofluoric acid.[1]
This reactivity necessitates careful handling in controlled, anhydrous environments.

Property Value Reference
Molecular Formula MoFs [1]

Molar Mass 209.94 g/mol [2]

Melting Point 175°C [1][2]
Boiling Point 34.0 °C [1][2]
Density (liquid at 17.5°C) 2.55 g/cm?3 [1]

White crystalline solid or
Appearance . [1][2]
colorless liquid

Solubility in Water Hydrolyzes [11[2]

Section 1: Chemical Vapor Deposition (CVD) of
Molybdenum Films

Molybdenum hexafluoride is a key precursor for the CVD of high-purity molybdenum thin
films, which are utilized in integrated circuits.[3][4] The process typically involves the reduction
of MoFe by hydrogen (Hz2).[3] A significant advantage of this process is its high selectivity,
where molybdenum deposition occurs on silicon surfaces but not on silicon dioxide, which is
crucial for self-aligned device fabrication.[3]

Mechanistic Insights
The deposition of molybdenum from MoFes and Hz proceeds via the following overall reaction:

MoFe(g) + 3H2(g) — Mo(s) + 6HF(Q)

This reaction is thermodynamically favorable, and the hydrogen gas serves to reduce the
molybdenum from its +6 oxidation state to its elemental form.[5] The process is typically carried
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out under low-pressure chemical vapor deposition (LPCVD) conditions to ensure good film
uniformity and conformality.[3] The selectivity of the deposition is attributed to the fact that the
silicon substrate can also act as a reducing agent, while silicon dioxide is inert under the same
process conditions.[3]

Experimental Protocol: LPCVD of Molybdenum Films

This protocol outlines a general procedure for the selective deposition of molybdenum films on
silicon substrates with patterned silicon dioxide.

1.2.1. Substrate Preparation:
o Start with a clean silicon wafer with patterned SiO: features.

o Perform a standard RCA clean or a similar wet-cleaning process to remove organic and
metallic contaminants.

o Afinal dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native
oxide from the exposed silicon surfaces and to hydrogen-terminate the surface, which can
enhance the selectivity of the deposition.

1.2.2. LPCVD Process Parameters:
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Parameter

Recommended Range

Rationale

Substrate Temperature

200 - 400 °C

This temperature range
promotes the selective
deposition of Mo on Si without
deposition on SiO2.[3] Higher
temperatures can lead to a

loss of selectivity.

Reactor Pressure

100 - 500 mTorr

Low pressure is crucial for
achieving good film uniformity
and conformality, especially in

high-aspect-ratio structures.

MoFe Flow Rate

5-20 sccm

The flow rate will determine the
deposition rate and needs to
be optimized for the specific

reactor geometry.

H2 Flow Rate

100 - 500 sccm

A high Hz:MoFe ratio is
necessary to ensure complete
reduction of the MoFs and to
minimize the incorporation of

fluorine into the film.

Ar Flow Rate (Carrier Gas)

100 - 1000 sccm

Argon is used as a carrier gas
to transport the reactants and
to maintain a stable process

pressure.

1.2.3. Deposition Procedure:

Load the prepared substrate into the LPCVD reactor.

Pump the reactor down to its base pressure (<10 mTorr).

Introduce Ar to stabilize the pressure at the desired setpoint.

Ramp up the substrate heater to the target deposition temperature.
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e Once the temperature is stable, introduce Hz gas and allow the flow to stabilize.
¢ Introduce MoFs gas to initiate the deposition process.

o The deposition time will depend on the desired film thickness and the calibrated deposition
rate.

» After the desired deposition time, stop the MoFs flow.
o Continue the Hz and Ar flow for a short period to purge the reactor of any residual reactants.
» Turn off the substrate heater and allow the wafer to cool down under an Ar atmosphere.

» Unload the wafer once it has reached a safe handling temperature.

Post-Deposition Annealing

Post-deposition annealing can be performed to improve the crystallinity and reduce the
resistivity of the molybdenum film. Annealing is typically carried out in a forming gas (a mixture
of N2 and Hz) or high vacuum at temperatures ranging from 400 to 800 °C.

Section 2: Atomic Layer Deposition (ALD) of
Molybdenum-Containing Films

ALD is a thin-film deposition technique that offers exceptional control over film thickness and
conformality at the atomic level. MoFe is a versatile precursor for the ALD of various
molybdenum-containing films, including pure molybdenum, molybdenum silicide (MoSix), and
molybdenum disulfide (Mo0Sz2).

ALD of Molybdenum and Molybdenum Silicide

The ALD of molybdenum and molybdenum silicide films is often achieved using alternating
exposures of MoFs and a silicon-containing precursor, such as disilane (SizHs).[6] This process
is particularly attractive for the fabrication of advanced gate electrodes and interconnects.

2.1.1. Mechanistic Insights
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The ALD process relies on self-limiting surface reactions. In the first half-reaction, MoFe is
introduced and reacts with the substrate surface. In the second half-reaction, SizHe is
introduced, which reduces the molybdenum fluoride species on the surface to form
molybdenum or molybdenum silicide and volatile byproducts.

The overall reaction for Mo deposition can be represented as: MoFs(g) + SizHe(g) — Mo(s) +
SiFa(g) + SiH2F2(g) + H2(g) (simplified)

For MoSix deposition, the stoichiometry can be tuned by adjusting the process parameters. The
deposition is highly selective, with preferential growth on H-terminated silicon surfaces
compared to silicon dioxide or silicon nitride.[6]

ALD Cycle for Mo/MoSix Deposition

( Step 1: MoFs Pulse ~  |<&--—~"""~—"""— T Sen 4 P

MoFs adsorbs on the surface . ep 4: Purge

( ° ) Step 2: Purge ;( Step 3: SizHs Pulse (Byproducts removed)
(Excess MoFe removed) 'QSurface reaction and reduction)

Click to download full resolution via product page
Figure 1: ALD cycle for Mo/MoSix deposition.
2.1.2. Experimental Protocol: ALD of Molybdenum/Molybdenum Silicide
This protocol describes a typical ALD process for depositing Mo/MoSix films.
1. Substrate Preparation:

» Similar to the CVD protocol, a thorough cleaning of the substrate is essential. For selective
deposition, an HF-last clean to create an H-terminated silicon surface is critical.[6]

2. ALD Process Parameters:

© 2026 BenchChem. All rights reserved. 6/14 Tech Support


https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/6456df3007c3f0293753c26c/original/low-temperature-single-source-chemical-vapor-deposition-of-molybdenum-nitride-thin-films.pdf
https://www.benchchem.com/product/b1676692/docs?utm_src=pdf-body-img#molybdenum-hexafluoride-a-versatile-precursor-for-advanced-semiconductor-manufacturing
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/6456df3007c3f0293753c26c/original/low-temperature-single-source-chemical-vapor-deposition-of-molybdenum-nitride-thin-films.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676692?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter

Recommended Range

Rationale

This low temperature allows for

self-limiting surface reactions

Substrate Temperature 120 °C and is compatible with
temperature-sensitive
substrates.[6]

A stable pressure is necessary

Reactor Pressure 0.5 -2 Torr for consistent precursor

delivery and reaction.

MoFe Pulse Time

0.5 - 2 seconds

The pulse time should be long
enough to saturate the

substrate surface with MoFe.

MoFs Purge Time

5 - 20 seconds

A sufficient purge is crucial to
prevent CVD-like reactions and

ensure true ALD growth.

Si2Hs Pulse Time

1 - 5 seconds

The Siz2Hs pulse should be
long enough to fully react with
the surface-adsorbed MoFe

species.

Si2He Purge Time

10 - 30 seconds

A thorough purge is needed to
remove all byproducts before

the next MoFs pulse.

. Deposition Procedure:

Load the prepared substrate into the ALD reactor.

Pump the reactor down to its base pressure.

Heat the substrate to the desired deposition temperature.

Initiate the ALD cycle by pulsing MoFs into the chamber.

Purge the chamber with an inert gas (e.g., Ar or N2).
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Pulse Si2Hs into the chamber.

Purge the chamber again.

Repeat this cycle until the desired film thickness is achieved. The growth rate is typically on
the order of a few angstroms per cycle.

After the final cycle, cool the substrate under an inert gas atmosphere before unloading.

ALD of Molybdenum Disulfide (MoS2)

MoSz, a transition metal dichalcogenide, is a promising material for next-generation electronics.
ALD of MoS:z can be achieved using MoFes and hydrogen sulfide (H2S) as precursors.[1][7][8][9]

2.2.1. Mechanistic Insights

The ALD of MoS: involves the sequential exposure of the substrate to MoFs and H2S. The
MoFs precursor adsorbs onto the surface, followed by a reaction with H2S to form MoS:z and
volatile HF byproduct.

The overall reaction is: MoFe(g) + 3H2S(g) — MoS2(s) + 6HF(g) + S(s)

The process is typically carried out at temperatures around 200 °C.[7][8][9] As-deposited films
are often amorphous and may require a post-deposition anneal to achieve crystallinity.[7][8][9]

ALD Cycle for MoS2 Deposition

Click to download full resolution via product page

Figure 2: ALD cycle for MoS:z deposition.

2.2.2. Experimental Protocol: ALD of MoS:2
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1. Substrate Preparation:
e Substrates such as silicon with a native oxide or fused silica can be used.[7][8][9]

o A standard cleaning procedure involving sonication in acetone and isopropanol, followed by
a deionized water rinse and drying with nitrogen, is recommended.

2. ALD Process Parameters:

Parameter Recommended Value Rationale

This temperature provides a

good balance between

Substrate Temperature 200 °C o
precursor reactivity and self-
limiting growth.[7][8][9]
Maintained with a continuous
Reactor Pressure ~1 Torr ] )
flow of inert carrier gas.
] Sufficient for surface
MoFs Pulse Time 1.5 seconds )
saturation.[7]
] Ensures removal of excess
MoFe Purge Time 15 seconds
precursor.[7]
] Allows for complete reaction
H2S Pulse Time 1.5 seconds ) .
with the surface species.[7]
_ Removes byproducts before
H2S Purge Time 15 seconds

the next cycle.[7]

3. Deposition and Annealing Procedure:

Load the cleaned substrate into the ALD reactor.

Heat the substrate to 200 °C under an inert gas flow.

Perform the desired number of ALD cycles to achieve the target thickness. The growth rate is
approximately 0.46 A/cycle.[7][8][9]
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» After deposition, the film can be annealed to improve crystallinity. A typical annealing process
is at 350 °C in a hydrogen-rich environment.[7][8][9]

Section 3: Atomic Layer Etching (ALE) of
Molybdenum Disulfide (MoSz)

ALE is the reverse of ALD, offering atomic-level precision in material removal. MoFe can be
used as a reactant for the thermal ALE of MoSz in combination with water (H20).[10]

Mechanistic Insights

The ALE of MoS:z using MoFe and H20 is a two-step process. First, MoFe reacts with the MoS:z
surface, forming a modified, fluorinated layer. Subsequently, the H20 pulse reacts with this
modified layer to form volatile products that are then purged away.

The proposed overall reaction is: MoSz(s) + 2MoFe(g) + 6H20(g) — 3M0O2F2(g) + 2H2S(g) +
8HF(g)

The etch rate is temperature-dependent, increasing with higher temperatures.[10]

ALE Cycle for MoS2 Etching

.----- T
Step 1: MoFs Exposure .
[ (Surface Fluorination) Step 2: Purge Step 3: H20 Exposure Step 4: Purge
: (Volatile Product Formation)

Click to download full resolution via product page

Figure 3: ALE cycle for MoS: etching.

Experimental Protocol: Thermal ALE of MoS:2

1. Substrate:

e This protocol is applicable to MoS: films, which can be either amorphous or crystalline.
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2. ALE Process Parameters:

Parameter

Recommended Range

Rationale

The etch rate increases

Substrate Temperature 150 - 300 °C significantly with temperature.
[10]
Maintained with a continuous
Reactor Pressure ~1 Torr ] )
flow of inert carrier gas.
] Sufficient to initiate the surface
MoFe Pulse Time 1.0 second

reaction.[10]

MoFs Purge Time

20.0 seconds

Ensures complete removal of
the reactant.[10]

H20 Pulse Time

2.5 seconds

Allows for the formation and
removal of volatile byproducts.
[10]

H20 Purge Time

20.0 seconds

Clears the chamber for the

next cycle.[10]

3. Etching Procedure:

e Load the substrate with the MoS: film into the reactor.

e Heat the substrate to the desired etching temperature.

o Perform the ALE cycles by sequentially pulsing MoFes and H20, separated by purge steps.

o The number of cycles will determine the amount of material removed. The etch rate at 200

°C is approximately -19 ng/cm?/cycle.[10]

» After the desired number of cycles, cool the substrate under an inert gas atmosphere.

Safety and Handling of Molybdenum Hexafluoride
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Molybdenum hexafluoride is a hazardous material and must be handled with extreme care in
a well-ventilated area, preferably within a chemical fume hood.[5] It is highly corrosive and
reacts violently with water.[1] Personal protective equipment, including gloves, safety glasses,
and a lab coat, is mandatory.[5] Gas cylinders must be securely chained.[7]

Conclusion

Molybdenum hexafluoride is a highly versatile and valuable precursor in modern
semiconductor manufacturing. Its utility in CVD, ALD, and ALE processes for depositing and
etching molybdenum-containing films provides engineers and scientists with a powerful tool to
fabricate advanced electronic devices. The protocols and mechanistic insights provided in this
application note serve as a comprehensive guide for the effective and safe utilization of MoFs in
a research and development setting. By understanding the underlying chemistry and carefully
controlling the process parameters, high-quality, high-performance devices can be realized.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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